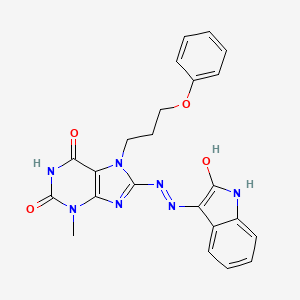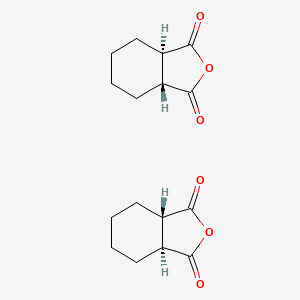
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione and its enantiomer (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione are bicyclic lactones These compounds are known for their unique structural features, which include a fused ring system that imparts significant stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by a lactonization step. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of these compounds may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as hydrogenation, cyclization, and purification. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted lactones, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, these compounds have potential applications as bioactive molecules. They are being investigated for their potential use as enzyme inhibitors, antimicrobial agents, and in drug delivery systems due to their stability and reactivity.
Industry
In the industrial sector, these compounds are used in the production of polymers and advanced materials. Their ability to undergo various chemical modifications makes them suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione: The enantiomer of the compound with similar chemical properties but different biological activity.
Hexahydro-1H-benzo[d]imidazole derivatives: Compounds with a similar fused ring system but different functional groups and reactivity.
Octahydro-1H-indole derivatives: Compounds with a similar bicyclic structure but different nitrogen-containing ring.
Uniqueness
The uniqueness of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione lies in its specific stereochemistry and the stability of its fused ring system. This stability allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C16H20O6 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/2C8H10O3/c2*9-7-5-3-1-2-4-6(5)8(10)11-7/h2*5-6H,1-4H2/t2*5-,6-/m10/s1 |
Clé InChI |
JFTCQCIXNAJOGH-JLCFLTIHSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O.C1CC[C@H]2[C@H](C1)C(=O)OC2=O |
SMILES canonique |
C1CCC2C(C1)C(=O)OC2=O.C1CCC2C(C1)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112278.png)

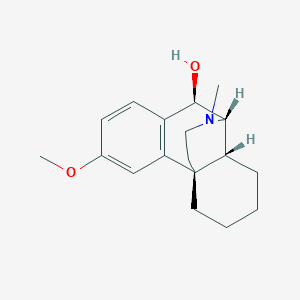
![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)
![Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14112320.png)
![Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14112321.png)
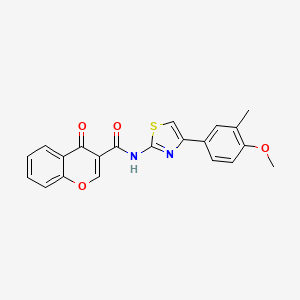
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B14112340.png)
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
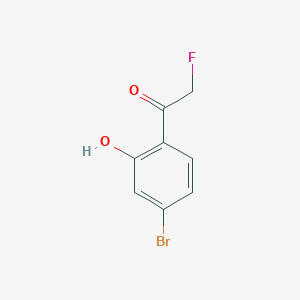
![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14112351.png)
![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B14112352.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
